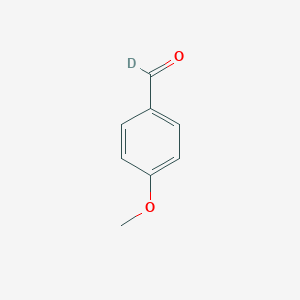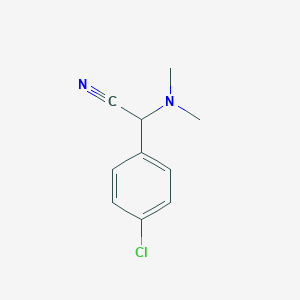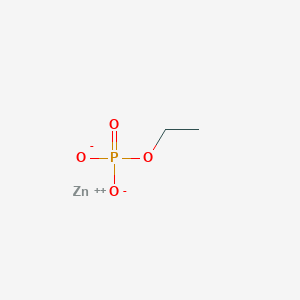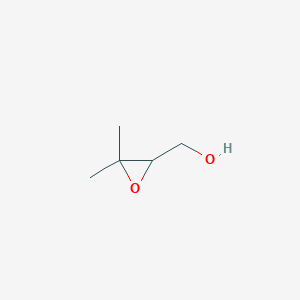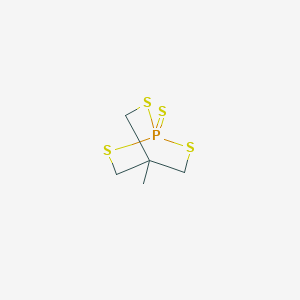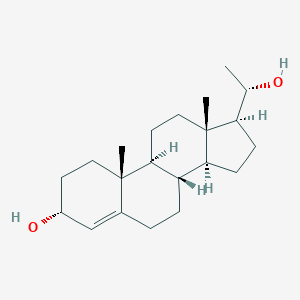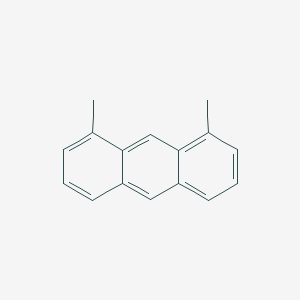
1,8-Dimethylanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Dimethylanthracene (DMA) is a polycyclic aromatic hydrocarbon (PAH) that has been widely used in scientific research due to its unique properties. It is a colorless solid that has a molecular weight of 218.28 g/mol and a melting point of 157-159°C. DMA is soluble in organic solvents like benzene, toluene, and dichloromethane. It is used in various fields of research, including organic chemistry, material science, and photochemistry.
Mechanism of Action
The mechanism of action of 1,8-Dimethylanthracene is not well understood. However, it is believed to act as a photosensitizer, meaning that it can absorb light energy and transfer it to other molecules. This property makes it useful in photodynamic therapy, which involves the use of light to activate a photosensitizer and destroy cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, it should be handled with care as it is a potential carcinogen.
Advantages and Limitations for Lab Experiments
1,8-Dimethylanthracene has several advantages and limitations for use in lab experiments. Its high electron mobility and good photoconductivity make it useful in the development of electronic devices. However, its potential carcinogenicity means that it should be handled with care and disposed of properly.
Future Directions
There are several future directions for the use of 1,8-Dimethylanthracene in scientific research. One area of interest is the development of new organic semiconductors and photovoltaic devices. This compound has shown promise in these areas, and further research is needed to optimize its properties for use in these applications. Another area of interest is the use of this compound in photodynamic therapy for the treatment of cancer. Further research is needed to determine the optimal conditions for the use of this compound in this application. Additionally, this compound could be used in the development of new materials for use in electronic devices, such as OLEDs and field-effect transistors.
Synthesis Methods
1,8-Dimethylanthracene can be synthesized by various methods, including the Diels-Alder reaction, Friedel-Crafts reaction, and Suzuki reaction. The most common method of synthesizing this compound is the Diels-Alder reaction, which involves the reaction of anthracene with 2,3-dimethyl-1,3-butadiene in the presence of a Lewis acid catalyst such as aluminum chloride. The yield of this compound from this reaction is typically high, and the reaction is relatively simple to perform.
Scientific Research Applications
1,8-Dimethylanthracene has been used in various scientific research applications, including the development of organic semiconductors, photovoltaic devices, and organic light-emitting diodes (OLEDs). This compound is a highly conjugated molecule, which makes it an excellent candidate for use in these applications. It has been shown to have high electron mobility and good photoconductivity, which makes it useful in the development of electronic devices.
properties
CAS RN |
15815-47-1 |
|---|---|
Molecular Formula |
C16H14 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1,8-dimethylanthracene |
InChI |
InChI=1S/C16H14/c1-11-5-3-7-13-9-14-8-4-6-12(2)16(14)10-15(11)13/h3-10H,1-2H3 |
InChI Key |
WAPSEVALXZJQLL-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C3C(=CC=CC3=CC2=CC=C1)C |
Canonical SMILES |
CC1=C2C=C3C(=CC=CC3=CC2=CC=C1)C |
synonyms |
1,8-Dimethylanthracene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





